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Compound of Interest

Compound Name: 3-Phenoxyazetidine

Cat. No.: B1367254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
plausible synthetic protocol for 3-Phenoxyazetidine. The information is curated for researchers
and professionals in the fields of medicinal chemistry and drug development, offering a
foundational understanding of this azetidine derivative.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Phenoxyazetidine. This
data is predicted based on the analysis of structurally similar compounds and general
principles of spectroscopic interpretation, as direct experimental spectra for this specific
molecule are not readily available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 3-Phenoxyazetidine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.30-7.40 m 2H Ar-H (meta)
~6.90 - 7.00 m 3H Ar-H (ortho, para)
~4.80 - 4.90 m 1H O-CH (azetidine ring)
~4.00 - 4.10 t 2H CHz (azetidine ring)
~3.80 - 3.90 t 2H CH: (azetidine ring)
~2.50 (broad) S 1H NH

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Phenoxyazetidine

Chemical Shift (6) ppm

Assignment

~158.0 Ar-C (ipso, attached to O)
~129.5 Ar-CH (meta)

~121.0 Ar-CH (para)

~115.0 Ar-CH (ortho)

~70.0 O-CH (azetidine ring)
~50.0 CH: (azetidine ring)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Phenoxyazetidine
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Wavenumber (cm~?) Intensity Assignment

3350 - 3300 Medium, Broad N-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

2960 - 2850 Medium Aliphatic C-H Stretch

1600, 1490 Strong Aromatic C=C Bending

1240 Strong Aryl-O Stretch (asymmetric)
1170 Medium C-N Stretch

1040 Strong Aryl-O Stretch (symmetric)
750, 690 Strong Aromatic C-H Bending (out-of-

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Phenoxyazetidine

m/z Proposed Fragment

149 [M]* (Molecular lon)

120 [M - C2Hs]*

94 [CeHsOH]* (Phenol)

77 [CeHs]* (Phenyl)

56 [CsHeN]* (Azetidine ring fragment)

Experimental Protocols

A plausible synthetic route for 3-Phenoxyazetidine involves the nucleophilic substitution of a

suitable 3-substituted azetidine with phenol. A common precursor is 1-benzhydryl-3-azetidinol,

which can be activated and then displaced by the phenoxide ion, followed by deprotection.

Synthesis of 3-Phenoxyazetidine
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Materials:

1-Benzhydryl-3-azetidinol

e Phenol

e Sodium hydride (60% dispersion in mineral oil)
e Anhydrous N,N-Dimethylformamide (DMF)
o Toluene

o Methanesulfonyl chloride

e Triethylamine

» Palladium on carbon (10%)

e Hydrogen gas

o Ethyl acetate

e Saturated aqueous sodium bicarbonate

e Brine

e Anhydrous sodium sulfate

» Dichloromethane

Procedure:

» Mesylation of 1-Benzhydryl-3-azetidinol: To a solution of 1-benzhydryl-3-azetidinol and
triethylamine in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise.
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench
the reaction with water and extract the product with dichloromethane. Dry the organic layer
over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-
benzhydryl-3-mesyloxyazetidine.
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o Preparation of Sodium Phenoxide: In a separate flask, add sodium hydride to anhydrous
DMF at 0 °C. Add a solution of phenol in anhydrous DMF dropwise. Stir the mixture at room
temperature for 30 minutes until the evolution of hydrogen gas ceases.

» Nucleophilic Substitution: Add the solution of 1-benzhydryl-3-mesyloxyazetidine in anhydrous
DMF to the sodium phenoxide solution. Heat the reaction mixture to 80 °C and stir for 12
hours. Cool the reaction to room temperature, quench with water, and extract with ethyl
acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography to
obtain 1-benzhydryl-3-phenoxyazetidine.

o Deprotection: Dissolve 1-benzhydryl-3-phenoxyazetidine in ethyl acetate and add 10%
palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker)
and stir at room temperature for 24 hours. Filter the reaction mixture through Celite and
concentrate the filtrate under reduced pressure to yield 3-Phenoxyazetidine.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and
characterization of synthesized 3-Phenoxyazetidine.
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Workflow for Spectroscopic Analysis of 3-Phenoxyazetidine
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Caption: Logical workflow for the synthesis and spectroscopic characterization of 3-
Phenoxyazetidine.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-
Phenoxyazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367254#spectroscopic-data-for-3-phenoxyazetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1367254?utm_src=pdf-body-img
https://www.benchchem.com/product/b1367254?utm_src=pdf-body
https://www.benchchem.com/product/b1367254?utm_src=pdf-body
https://www.benchchem.com/product/b1367254#spectroscopic-data-for-3-phenoxyazetidine
https://www.benchchem.com/product/b1367254#spectroscopic-data-for-3-phenoxyazetidine
https://www.benchchem.com/product/b1367254#spectroscopic-data-for-3-phenoxyazetidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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